molecular formula C27H26N2O6 B7838967 Fmoc-L-Dab(Z)-OH

Fmoc-L-Dab(Z)-OH

Cat. No.: B7838967
M. Wt: 474.5 g/mol
InChI Key: VHBSCTCUNZLWCT-DEOSSOPVSA-N
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Description

Fmoc-L-Dab(Z)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino group of L-2,4-diaminobutyric acid (Dab), with a benzyloxycarbonyl (Z) group protecting the side chain amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dab(Z)-OH typically involves the following steps:

    Protection of the Side Chain Amino Group: The side chain amino group of L-2,4-diaminobutyric acid is protected using a benzyloxycarbonyl (Z) group. This is achieved by reacting L-2,4-diaminobutyric acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Protection of the Alpha Amino Group: The alpha amino group is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the intermediate with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of L-2,4-diaminobutyric acid are reacted with benzyl chloroformate and Fmoc chloride under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Dab(Z)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal; hydrogenation or trifluoroacetic acid (TFA) for Z removal.

    Coupling: Carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt) are commonly used.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc and Z groups yields L-2,4-diaminobutyric acid.

    Peptides: Coupling reactions with other amino acids produce peptides with specific sequences.

Scientific Research Applications

Fmoc-L-Dab(Z)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in SPPS.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It is employed in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.

    Material Science: this compound is used in the development of novel biomaterials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-L-Dab(Z)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the alpha amino group during synthesis, preventing unwanted side reactions. The Z group protects the side chain amino group, allowing for selective deprotection and coupling reactions. The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Lys(Z)-OH: Similar to Fmoc-L-Dab(Z)-OH but with a lysine backbone.

    Fmoc-L-Orn(Z)-OH: Contains an ornithine backbone instead of diaminobutyric acid.

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its shorter side chain compared to lysine and ornithine offers different steric and electronic effects, making it valuable in the synthesis of specific peptides and proteins.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSCTCUNZLWCT-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-08-4
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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